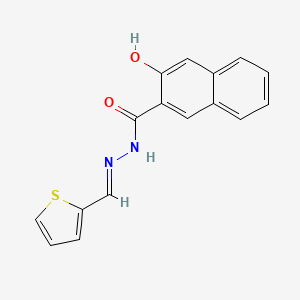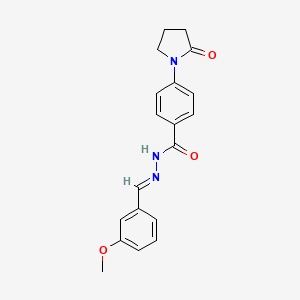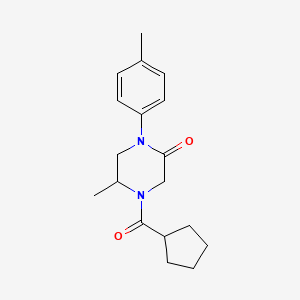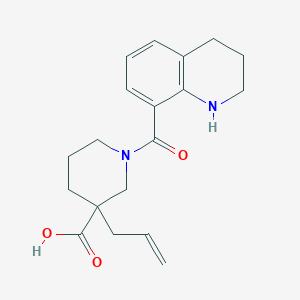![molecular formula C13H17N5OS2 B5514670 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar thiadiazole acetamide derivatives involves carbodiimide condensation catalysis, demonstrating a convenient and fast method for preparing such compounds. These processes are typically characterized by the employment of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, with the structures confirmed through IR, 1H NMR, and elemental analyses (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure and confirmation of similar compounds are extensively studied through single-crystal X-ray diffraction, which provides insight into their crystallographic characteristics. For instance, the intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine has been successfully confirmed by such methods (Yu et al., 2014).
Chemical Reactions and Properties
The compound's reactivity and properties can be deduced from similar molecules, where reactions often involve transformations leading to the synthesis of new derivatives. These reactions may include the preparation of acetamide derivatives from appropriate precursors through various chemical reactions, highlighting their versatile chemical behavior (Duran & Canbaz, 2013).
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS2/c1-4-5-11-17-18-13(21-11)16-10(19)7-20-12-14-8(2)6-9(3)15-12/h6H,4-5,7H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQTWSGKNRZXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)




![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)
![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)
![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)
